2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C18H14ClFN4O2 and its molecular weight is 372.78. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a triazine core, like the one , are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to different enzymes, receptors, and proteins, altering their function .
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might inhibit its activity, preventing it from catalyzing certain biochemical reactions .
Biochemical Pathways
Again, this would depend on the specific target. The compound could affect a variety of biochemical pathways depending on which enzymes or receptors it interacts with .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors such as the compound’s size, charge, and lipophilicity can influence these properties .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from altering cellular metabolism to inhibiting cell growth .
Action Environment
Various environmental factors can influence a compound’s action, efficacy, and stability. These include temperature, pH, and the presence of other molecules or ions .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c19-13-3-1-12(2-4-13)11-24-17(26)16(25)23-10-9-22(18(23)21-24)15-7-5-14(20)6-8-15/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMNOPIJYICORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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